molecular formula C6H12O B7769288 2-Methylpentanal CAS No. 73513-30-1

2-Methylpentanal

Cat. No.: B7769288
CAS No.: 73513-30-1
M. Wt: 100.16 g/mol
InChI Key: FTZILAQGHINQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a pungent odor and is classified as an aldehyde due to the presence of a carbonyl group attached to a hydrocarbon chain . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

2-Methylpentanal, also known as 2-Methylvaleraldehyde, is a volatile organic compound that primarily targets the olfactory receptors in the nose . These receptors play a crucial role in the perception of smell.

Mode of Action

The compound interacts with its targets by binding to specific sensory receptors in the olfactory system . This interaction triggers a signal transduction pathway, leading to the perception of a fruity, pungent, or floral odor .

Biochemical Pathways

As an aldehyde, it is characterized by a carbonyl group attached to a hydrocarbon chain, which makes it highly reactive and suitable for condensation reactions .

Result of Action

The primary result of this compound’s action is the perception of a specific odor. This is a molecular effect resulting from the compound’s interaction with olfactory receptors . On a cellular level, this interaction triggers a cascade of intracellular events leading to the generation of a nerve impulse that is transmitted to the brain.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility means that it can easily evaporate at room temperature, which can affect its concentration and thus its perceived intensity of smell. Furthermore, factors such as pH and temperature can influence the compound’s stability and reactivity .

Chemical Reactions Analysis

2-Methylpentanal undergoes various chemical reactions, including:

Common reagents used in these reactions include azidotrimethylsilane, chromic anhydride, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methylpentanal has several scientific research applications:

Comparison with Similar Compounds

2-Methylpentanal can be compared with other aldehydes such as:

    Pentanal: Similar in structure but lacks the methyl group on the second carbon atom.

    2-Methylbutanal: Has one less carbon atom in the hydrocarbon chain.

    Hexanal: Has one more carbon atom in the hydrocarbon chain.

The presence of the methyl group on the second carbon atom in this compound makes it unique, affecting its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

2-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZILAQGHINQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021978
Record name 2-Methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylpentaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methylpentanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117 °C
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP)
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylpentaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.8092, 0.805-0.811
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methylpentanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

17.9 [mmHg]
Record name 2-Methylpentaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

COLORLESS LIQUID

CAS No.

123-15-9, 73513-30-1
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-2-Methylpentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpentaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanal, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpentanal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanal, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylvaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLVALERALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L45T2504
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

FP: -100 °C
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpentanal
Reactant of Route 2
2-Methylpentanal
Reactant of Route 3
2-Methylpentanal
Reactant of Route 4
Reactant of Route 4
2-Methylpentanal
Reactant of Route 5
Reactant of Route 5
2-Methylpentanal
Reactant of Route 6
Reactant of Route 6
2-Methylpentanal
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylpentanal?

A1: this compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have determined the UV absorption cross sections (220–360 nm) of this compound. This data is crucial for understanding its photochemical behavior in the atmosphere. [] You can find more information on spectroscopic data, including (1)H NMR measurements, in the cited literature. []

Q3: How does the stability of this compound affect its applications?

A3: While this compound is a useful chemical building block, its reactivity needs to be considered. For example, it can be readily oxidized to 2-methylpentanoic acid. [] This reactivity highlights the importance of controlled conditions when using this compound.

Q4: Are there any catalytic applications involving this compound?

A4: Yes, this compound has been used as a reactant in catalytic reactions, particularly in the context of condensation reactions. Studies have investigated its conversion alongside furfural on Pd/SiO2 and PdCu/SiO2 catalysts. [] Additionally, its condensation with propanal over CexZr1−xO2 mixed oxide catalysts has been explored for producing gasoline-range molecules. []

Q5: How do structural modifications of this compound impact its odor profile?

A5: Research suggests that the position and nature of functional groups significantly influence the odor profile of molecules similar to this compound. For instance, introducing a thiol group leads to the formation of 3-Mercapto-2-methylpentanal, a compound identified in onions with a potent, savory aroma. [, ]

Q6: What analytical techniques are employed to identify and quantify this compound?

A6: Gas chromatography coupled with various detectors is frequently employed for analyzing this compound. Researchers have utilized gas chromatography-mass spectrometry-olfactometry (GC-MS-O) and gas chromatography-flame photometric detection (GC-FPD) to characterize the volatile compounds in hawthorn puree, including this compound. []

Q7: Has the atmospheric fate of this compound been investigated?

A7: Yes, research has explored the atmospheric fate of this compound, focusing on its reaction kinetics with hydroxyl (OH) and chlorine (Cl) radicals, crucial processes in atmospheric degradation. [] These studies help assess the compound's impact on air quality.

Q8: Are there alternative compounds to this compound in specific applications, and how do they compare?

A8: In the realm of biocontrol, alternative compounds to this compound have shown promise. For example, iberverin, hexanoic acid, and 2-methylvaleraldehyde have exhibited strong antifungal effects against Valsa pyri, a fungus causing pear Valsa canker. [] Comparing their efficacy, cost, and environmental impact to this compound in similar applications would require further investigation.

Q9: What research tools and resources have been instrumental in studying this compound?

A9: A range of research tools has been employed, including smog chambers coupled with FTIR spectroscopy for kinetic studies, pulsed laser photolysis (PLP) with laser-induced fluorescence (LIF) for OH reaction rate measurements, and computational chemistry methods for investigating reaction mechanisms. [] Access to these resources has facilitated a deeper understanding of this compound's properties and reactivity.

Q10: How has cross-disciplinary research contributed to our understanding of this compound?

A10: The study of this compound exemplifies cross-disciplinary research, encompassing organic synthesis, analytical chemistry, atmospheric chemistry, and flavor science. Understanding its formation pathways in biological systems, such as onions [], necessitates collaboration between biologists and chemists. Similarly, evaluating its atmospheric fate requires expertise in atmospheric chemistry and modeling. [] These synergies are crucial for a comprehensive understanding of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.